

2-bromo-N-methylbenzamide CAS number 61436-88-2

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Compound of Interest

Compound Name: 2-bromo-N-methylbenzamide

Cat. No.: B187733

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An In-depth Technical Guide to **2-bromo-N-methylbenzamide** (CAS: 61436-88-2): Synthesis, Characterization, and Applications

Introduction

2-Bromo-N-methylbenzamide, identified by CAS Number 61436-88-2, is a substituted aromatic amide that serves as a highly versatile intermediate in modern organic synthesis.^[1] Its structure, featuring a bromine atom ortho to an N-methylamido group on a benzene ring, provides two distinct and strategically important points for chemical modification. The presence of the bromine atom makes it an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, while the amide functionality can direct cyclization events or be further transformed.^{[2][3]}

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of **2-bromo-N-methylbenzamide**. We will delve into its physicochemical properties, detail robust synthetic protocols with mechanistic insights, outline methods for its unambiguous characterization, explore its chemical reactivity, and discuss its applications as a precursor to complex heterocyclic scaffolds relevant to the pharmaceutical and materials science industries.^{[3][4]}

Physicochemical & Structural Properties

The physical and chemical properties of **2-bromo-N-methylbenzamide** are foundational to its handling, storage, and application in synthesis. It is a white to off-white crystalline solid under

ambient conditions, a characteristic that facilitates its isolation and purification.^[1] Key properties are summarized in the table below.

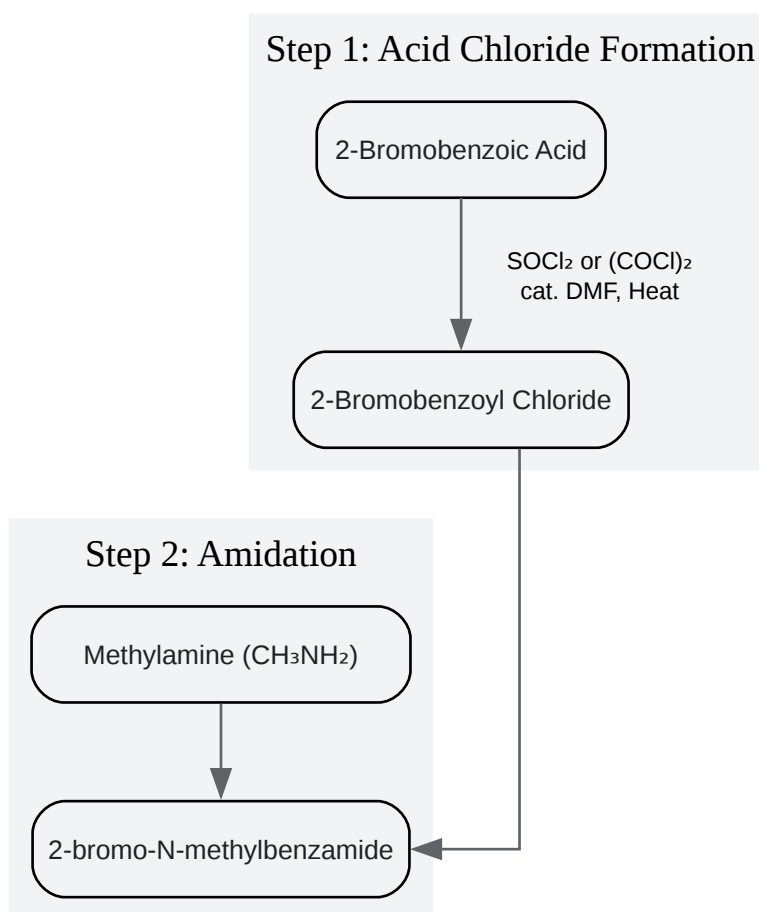
Property	Value	Reference(s)
CAS Number	61436-88-2	^[5] ^[6]
Molecular Formula	C ₈ H ₈ BrNO	^[1] ^[5] ^[7]
Molecular Weight	214.06 g/mol	^[1] ^[5] ^[8]
Appearance	White to off-white solid	^[1]
Melting Point	143-146 °C	^[1]
Boiling Point	319 °C at 760 mmHg	^[1]
Density	1.466 g/cm ³	^[1]
InChIKey	FKVCJQNPXXXZIE-UHFFFAOYSA-N	^[5]
Storage	Store sealed in a dry place at room temperature	^[1] ^[9]

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of **2-bromo-N-methylbenzamide** involves the nucleophilic acyl substitution of 2-bromobenzoyl chloride with methylamine. This approach is efficient and leverages readily available starting materials. The causality behind this choice lies in the high reactivity of the acid chloride, which ensures a rapid and often high-yielding reaction with the nucleophilic amine.

Synthetic Workflow

The overall process can be viewed as a two-step sequence starting from 2-bromobenzoic acid.



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Caption: Overall synthetic workflow for **2-bromo-N-methylbenzamide**.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol provides a self-validating system for the synthesis of **2-bromo-N-methylbenzamide**. Each step includes checks and expected outcomes to ensure the reaction is proceeding as planned.

Part 1: Formation of 2-Bromobenzoyl Chloride

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-bromobenzoic acid (1.0 eq) in thionyl chloride (SOCl_2 , 2.0-3.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

- Causality: Thionyl chloride is an effective and inexpensive chlorinating agent. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active electrophile.
- Execution: Gently heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when the solid benzoic acid has fully dissolved and gas evolution (SO₂ and HCl) has ceased.
- Validation: The endpoint is visually confirmed by the formation of a clear, homogeneous solution.
- Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromobenzoyl chloride (a pale yellow oil or low-melting solid) is often used directly in the next step without further purification.

Part 2: Amidation to form **2-bromo-N-methylbenzamide**

- Reaction Setup: In a separate flask under an inert atmosphere, dissolve methylamine (as a solution in THF, water, or ethanol, 2.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.[\[10\]](#)
 - Causality: The reaction is performed at 0 °C to control the exothermicity. Triethylamine is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. An excess of methylamine is used to ensure complete consumption of the acid chloride.
- Execution: Slowly add a solution of the crude 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred methylamine solution.[\[10\]](#) Allow the reaction to warm to room temperature and stir for 2-4 hours.
 - Validation: Reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the acid chloride and the appearance of the product spot.
- Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it sequentially with water and brine,

and then dry it over anhydrous magnesium sulfate (MgSO_4).^[10] Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure **2-bromo-N-methylbenzamide** as a white solid.^[10]

Spectroscopic Characterization and Validation

Unambiguous structural confirmation is critical. While a complete, officially published dataset is not available, the expected spectroscopic data can be reliably predicted based on the known effects of the constituent functional groups and analysis of similar structures.^[10]

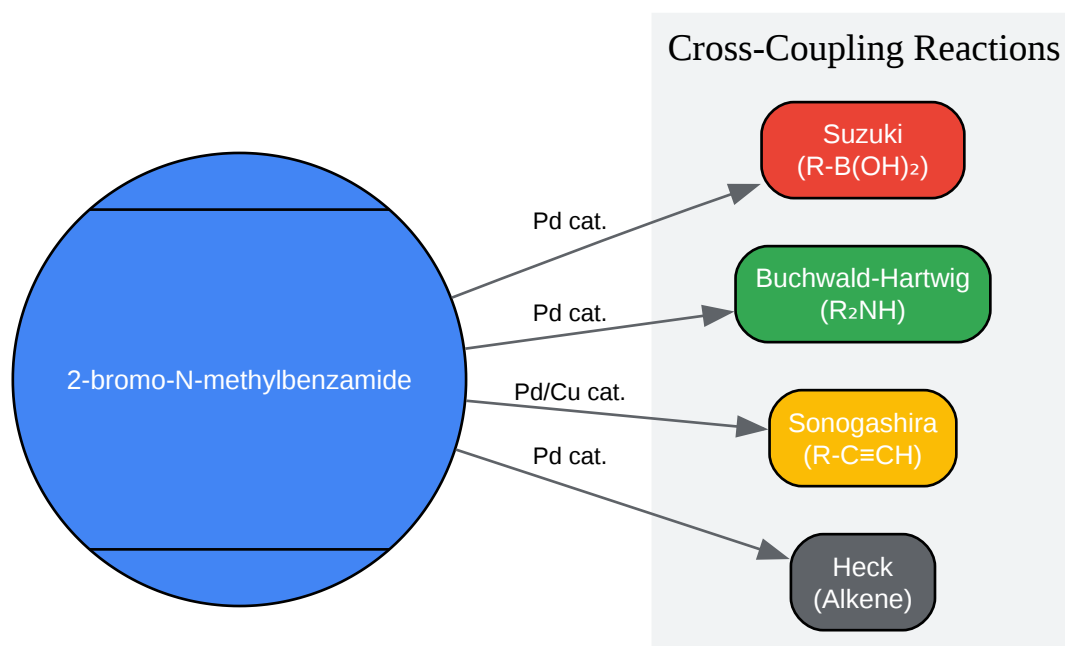
Technique	Predicted Data & Interpretation
¹ H NMR	Aromatic Protons (4H): Complex multiplet between δ 7.2-7.8 ppm. The proton ortho to the bromine and the proton ortho to the amide will be the most deshielded. NH Proton (1H): A broad singlet typically between δ 6.0-8.5 ppm, which may exchange with D ₂ O. N-Methyl Protons (3H): A doublet around δ 2.9-3.1 ppm, coupled to the NH proton ($J \approx 5$ Hz). This doublet will collapse to a singlet upon D ₂ O exchange.
¹³ C NMR	Carbonyl Carbon (C=O): Signal around δ 165-168 ppm. Aromatic Carbons (6C): Signals in the δ 120-140 ppm range. The carbon bearing the bromine (C-Br) will appear around δ 120 ppm, while the carbon attached to the amide (C-C=O) will be near δ 135-138 ppm. N-Methyl Carbon (CH ₃): Signal around δ 26-27 ppm.
FT-IR (cm ⁻¹)	N-H Stretch: A sharp peak around 3300-3350 cm ⁻¹ . Aromatic C-H Stretch: Peaks just above 3000 cm ⁻¹ . C=O Stretch (Amide I): A strong, sharp absorption around 1640-1660 cm ⁻¹ . N-H Bend (Amide II): A peak around 1530-1550 cm ⁻¹ . C-Br Stretch: A peak in the fingerprint region, typically around 650-700 cm ⁻¹ .
Mass Spec (EI)	Molecular Ion [M] ⁺ : A peak at m/z 213. [M+2] ⁺ Peak: A peak of nearly equal intensity at m/z 215, which is the characteristic isotopic signature of a monobrominated compound. Key Fragments: Loss of Br (m/z 134), formation of the 2-bromobenzoyl cation (m/z 183/185).

Chemical Reactivity and Synthetic Utility

The synthetic value of **2-bromo-N-methylbenzamide** is derived from the reactivity of its bromine substituent, which serves as a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling

The C-Br bond is an ideal site for a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at the 2-position, dramatically increasing molecular complexity. This is a cornerstone of modern drug discovery, enabling the rapid synthesis of compound libraries for screening.^[11]



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Caption: Key cross-coupling reactions of **2-bromo-N-methylbenzamide**.

Precursor for Heterocyclic Scaffolds

The ortho-bromo-amide arrangement is a classic precursor for the synthesis of fused heterocyclic systems. For example, intramolecular C-N bond formation, often via Buchwald-Hartwig amination or Ullmann condensation, can lead to the formation of phenanthridinones and other valuable scaffolds found in many biologically active molecules.^[3]

Safety and Handling

2-Bromo-N-methylbenzamide is an irritant and is harmful if swallowed.^[1] Adherence to proper laboratory safety protocols is mandatory.

Hazard Information	Details	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	^[9]
Signal Word	Warning	^[9] ^[12]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	^[9] ^[12]
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	^[9] ^[12] ^[13]

Safe Handling Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.^[1]
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles.^[14]
- Handling: Avoid generating dust. Do not ingest, inhale, or allow contact with skin and eyes. ^[13] Wash hands thoroughly after handling.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
- First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[14]

Conclusion

2-Bromo-N-methylbenzamide (CAS 61436-88-2) is a synthetically valuable building block whose utility is rooted in the predictable reactivity of its ortho-bromo-amide functionalization. Its straightforward synthesis and the capacity for the C-Br bond to undergo a multitude of cross-coupling reactions make it an important intermediate for accessing complex molecular architectures. This guide has provided the essential technical framework for its synthesis, characterization, safe handling, and strategic application in research and development, particularly for scientists and professionals in the field of drug discovery.

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